{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
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Overview
Description
{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a hydrazide with a nitrile to form the oxadiazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group . The reaction conditions for the Suzuki-Miyaura coupling often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acids, including {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include phenols, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In organic synthesis, {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology and Medicine
Its derivatives may exhibit pharmacological properties, such as enzyme inhibition or antimicrobial activity .
Industry
In materials science, boronic acids are used in the development of sensors and other functional materials due to their ability to form reversible covalent bonds with diols and other functional groups .
Mechanism of Action
The mechanism of action of {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes . This property is exploited in various applications, including enzyme inhibition and sensor development .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylboronic acid: Similar in structure but lacks the oxadiazole ring.
Phenylboronic acid: Lacks both the chlorophenyl and oxadiazole substituents.
4-Formylphenylboronic acid: Contains a formyl group instead of the oxadiazole ring.
Uniqueness
The presence of the 1,2,4-oxadiazole ring and the chlorophenyl group in {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BClN2O3/c16-12-8-4-2-6-10(12)14-17-13(18-21-14)9-5-1-3-7-11(9)15(19)20/h1-8,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOOYGVRNTUKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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